molecular formula C16H16INO2 B13725258 3-Amino-4-(3'-iodo-2-biphenylyl)butyric Acid

3-Amino-4-(3'-iodo-2-biphenylyl)butyric Acid

Katalognummer: B13725258
Molekulargewicht: 381.21 g/mol
InChI-Schlüssel: RVXXZDWPDPATTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-(3’-iodo-2-biphenylyl)butyric acid is a complex organic compound with a unique structure that includes an amino group, an iodo-substituted biphenyl group, and a butyric acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3’-iodo-2-biphenylyl)butyric acid typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The iodo group can be introduced through electrophilic iodination of the biphenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-(3’-iodo-2-biphenylyl)butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce biphenyl derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-4-(3’-iodo-2-biphenylyl)butyric acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-4-(3’-iodo-2-biphenylyl)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the biphenyl and iodo groups can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the iodo group in 3-Amino-4-(3’-iodo-2-biphenylyl)butyric acid makes it unique compared to similar compounds. This iodo group can participate in specific interactions, such as halogen bonding, which can enhance its binding affinity and specificity for certain molecular targets .

Eigenschaften

Molekularformel

C16H16INO2

Molekulargewicht

381.21 g/mol

IUPAC-Name

3-amino-4-[2-(3-iodophenyl)phenyl]butanoic acid

InChI

InChI=1S/C16H16INO2/c17-13-6-3-5-11(8-13)15-7-2-1-4-12(15)9-14(18)10-16(19)20/h1-8,14H,9-10,18H2,(H,19,20)

InChI-Schlüssel

RVXXZDWPDPATTI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)C2=CC(=CC=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.